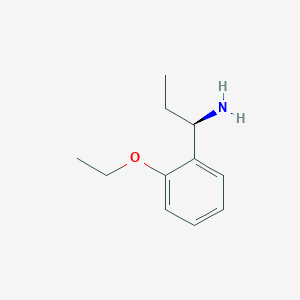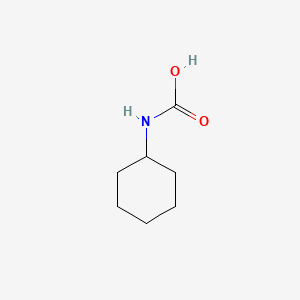![molecular formula C16H16Cl3N3 B13984377 N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline CAS No. 66710-78-9](/img/structure/B13984377.png)
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]-: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenamine core substituted with bis(2-chloroethyl) groups and a diazenyl linkage to a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)benzenamine under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential chemotherapeutic agent due to its structural similarity to known alkylating agents.
Industry:
- Utilized in the production of dyes and pigments due to its diazenyl linkage, which imparts color properties.
作用机制
The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Carmustine (BCNU): An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar structural features.
Uniqueness:
- The presence of the diazenyl linkage and the 3-chlorophenyl group distinguishes BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- from other similar compounds, potentially imparting unique chemical and biological properties.
属性
CAS 编号 |
66710-78-9 |
|---|---|
分子式 |
C16H16Cl3N3 |
分子量 |
356.7 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl3N3/c17-8-10-22(11-9-18)16-6-4-14(5-7-16)20-21-15-3-1-2-13(19)12-15/h1-7,12H,8-11H2 |
InChI 键 |
KSOKKQJLQRLZGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
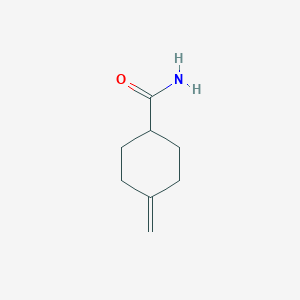

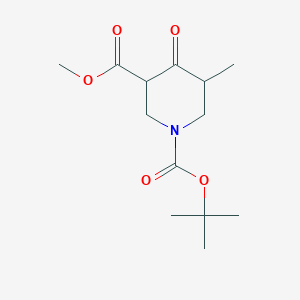
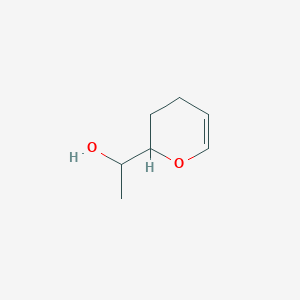
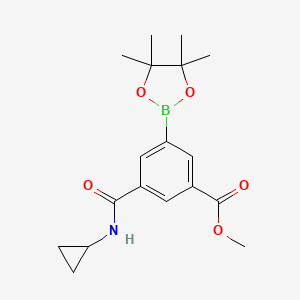
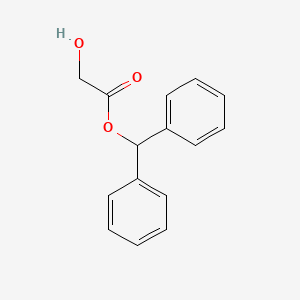
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
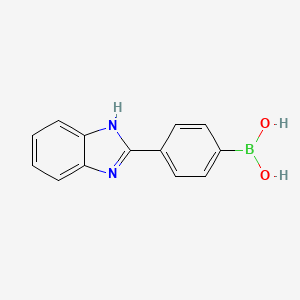

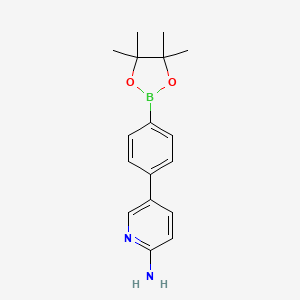
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
